钒氢化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vanadium Hydride (VH) is a compound with a molecular weight of 51.9494 . It is a metal hydride where the oxidation number of vanadium is 1 .

Molecular Structure Analysis

The structure of vanadium hydride is related to body-centered cubic (bcc) structures which enhance hydride diffusion . The active composition of vanadium hydride is most likely VH0.44N0.16 .Chemical Reactions Analysis

Vanadium hydride participates in reactions such as V- + H+ = HV . It has been found that transition metal hydrides, including vanadium hydride, are involved in hydride transfer reactions in chemical synthesis, catalysis, and biology .Physical And Chemical Properties Analysis

Vanadium hydride has some special physical and chemical properties. For example, when the temperature rises from 25 ℃ to 200 ℃, the pressure of hydrogen released from vanadium hydride will sharply increase, making it an ideal compressor material . The calculated electronic band structure and density of states indicate both stable phases are metallic .科学研究应用

氢储存和脱氢

钒氢化物(VH2)由于其高重量比氢储存容量(约为3.8质量%),超过了广泛研究的AB5、AB2和AB金属间化合物,是车载氢储存应用的潜在候选者。VH2以两步释放氢气,第一步可在常温和常压下实现。然而,第二步需要高温,限制了可用的氢储存容量。通过根据电子考虑(Kumar, Tiwari, & Krishnamurthy, 2015)选择合适的合金添加剂,可以调节VH2的氢脱氢反应的热力学和动力学,特别是第二步,从而提高其在常温下的可用氢储存容量。

合金膜中的氢化物相平衡

钒对氢气的高渗透性使其成为氢选择性合金膜应用中的主要替代品,而不是Pd合金。然而,由于过量吸氢和BCC α相与BCT β相之间的转变,它容易发生脆性破裂。V-Ti-Ni合金由钒固溶体和间质Ni-Ti化合物组成,被研究用于氢选择性膜应用。这些合金被认为可以稳定合金防止脆性破裂,但它们是否能够做到这一点还有疑问(Dolan等人,2015年)。

金属氢化物热泵

基于钒的氢化物被考虑用于金属氢化物热泵。由于其二氢化物形成的焓(ΔH)和熵(ΔS)异常高,这些氢化物特别适合于这种应用。增加的ΔS值允许在足够高的氢气压力下运行,提高了热泵的性能系数(COP),相比使用金属间化合物的泵(Libowitz & Maeland, 1987)。

锂和氢储存

通过四苯基钒的热分解和氢化制备的钒芳基氢化物凝胶,被评估其在锂电池中的电化学和氢储存性能。这种材料主要由氧化态为II–IV的钒中心组成,显示可逆的氧化还原活性和对锂电池的有希望的峰值容量。在反复充放电循环后,它仍保留了相当一部分容量,表明其在锂和氢储存应用中的潜力(Morris et al., 2016)。

钒氢化物中的超导性

研究了压缩氢富钒氢化物中的高温超导性质。在压力下出现了稳定的意想不到的富氢V氢化物的化学计量比(例如VH3、VH5、VH8),表现出具有强烈离子特征的金属特性。在这些中,VH5和VH8被确定为超导体,在200 GPa时估计的超导温度分别为18.5 K和71.4 K,揭示了钒氢化物的高温超导性质(Li & Peng, 2017)。

作用机制

未来方向

In future experiments, researchers plan to add more hydrogen to zirconium vanadium hydride at various pressures to evaluate the material’s potential for electrical conductivity . The discovery of the hydrogen atoms in a metal hydride material being much more tightly spaced than had been predicted for decades could possibly facilitate superconductivity at or near room temperature and pressure .

属性

IUPAC Name |

hydride;vanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/V.5H/q;5*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBXMZKVQTVCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

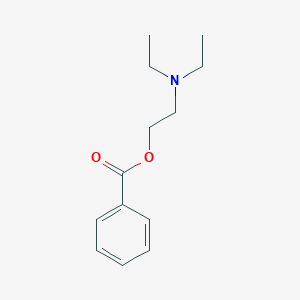

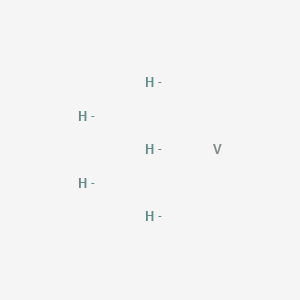

[H-].[H-].[H-].[H-].[H-].[V] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5V-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.981 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium hydride | |

CAS RN |

12713-06-3, 13966-93-3 |

Source

|

| Record name | Vanadium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012713063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)